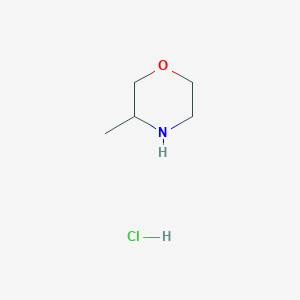

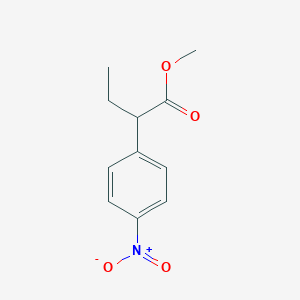

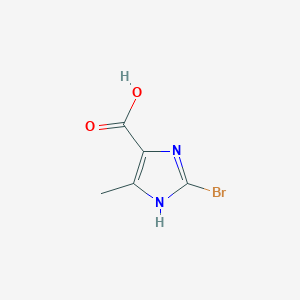

![molecular formula C10H11N3O3S B1320973 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-89-9](/img/structure/B1320973.png)

1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” is a derivative of pyrimidino[4,5-d][1,3]oxazine . Pyrimidino[4,5-d][1,3]oxazines are heterocyclic compounds that are part of a rapidly growing area of organic synthesis . They are used in the construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles .

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Aplicaciones Científicas De Investigación

Antiproliferative Agent Development

This compound is structurally related to pyrido[2,3-d]pyrimidin-5-one derivatives, which have shown promise as antiproliferative agents . The presence of the oxazine ring and the methylthio group could potentially enhance its activity, making it a candidate for cancer research, particularly in the synthesis of new drugs aimed at inhibiting cell growth.

Antimicrobial Activity

Compounds within the pyrimido[4,5-d][1,3]oxazine class have been associated with antimicrobial properties . The specific structure of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione could be explored for the development of new antibiotics or antiseptics, especially against resistant strains of bacteria.

Anti-inflammatory and Analgesic Research

The related pyrido[2,3-d]pyrimidin derivatives exhibit anti-inflammatory and analgesic activities . This suggests that our compound of interest could be synthesized and tested as a potential lead compound in the search for new anti-inflammatory and pain-relief medications.

Hypotensive Agents

Some derivatives in this chemical family have shown hypotensive effects, which are useful in managing high blood pressure . Research into the synthesis and application of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione could lead to new treatments for hypertension.

Antihistaminic Properties

The compound’s structural analogs have been found to possess antihistaminic activities, which could be beneficial in treating allergic reactions . Investigating this compound for similar properties might contribute to the development of novel antihistamines.

Tyrosine Kinase Inhibition

Tyrosine kinase inhibitors are crucial in targeted cancer therapies. Noteworthy among the pyrido[2,3-d]pyrimidin-7-one derivatives is TKI-28, a tyrosine kinase inhibitor . The compound could be a scaffold for designing new inhibitors that can interfere with tyrosine kinase activity in cancer cells.

Mecanismo De Acción

Target of Action

Related compounds in the pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one classes have been shown to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Related compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases . This suggests that the compound may interact with its targets to modulate cellular signaling pathways.

Propiedades

IUPAC Name |

7-methylsulfanyl-1-propan-2-ylpyrimido[4,5-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-5(2)13-7-6(8(14)16-10(13)15)4-11-9(12-7)17-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIMXDLDGFQIRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC(=NC=C2C(=O)OC1=O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608754 |

Source

|

| Record name | 7-(Methylsulfanyl)-1-(propan-2-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione | |

CAS RN |

76360-89-9 |

Source

|

| Record name | 1-(1-Methylethyl)-7-(methylthio)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76360-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Methylsulfanyl)-1-(propan-2-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

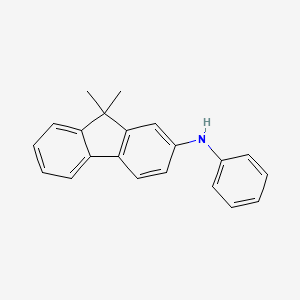

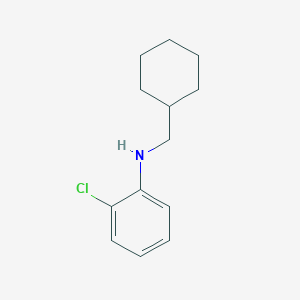

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)

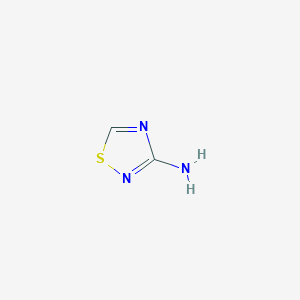

![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)